molecular formula C7H7NO2 B056167 N-Hydroxybenzamide CAS No. 122231-61-2

N-Hydroxybenzamide

Cat. No.: B056167
CAS No.: 122231-61-2
M. Wt: 137.14 g/mol
InChI Key: VDEUYMSGMPQMIK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Desmethoxyyangonin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

N-hydroxybenzamide
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InChI

InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9)
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InChI Key

VDEUYMSGMPQMIK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NO
Source PubChem
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Molecular Formula

C7H7NO2
Record name N-HYDROXYBENZAMIDE
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Related CAS

32685-16-8 (mono-potassium salt)
Record name Benzohydroxamic acid
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DSSTOX Substance ID

DTXSID7025421
Record name Benzohydroxamic acid
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Molecular Weight

137.14 g/mol
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Physical Description

Rhombic crystals or light beige solid. (NTP, 1992)
Record name N-HYDROXYBENZAMIDE
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Boiling Point

Explodes (NTP, 1992)
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Solubility

5 to 10 mg/mL at 74.7 °F (NTP, 1992)
Record name N-HYDROXYBENZAMIDE
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CAS No.

495-18-1
Record name N-HYDROXYBENZAMIDE
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Record name N-Hydroxybenzamide
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Record name Benzamide, N-hydroxy-
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Record name BENZOHYDROXAMIC ACID
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Melting Point

259 to 266 °F (NTP, 1992)
Record name N-HYDROXYBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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